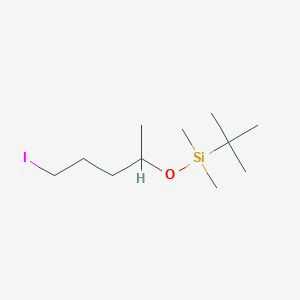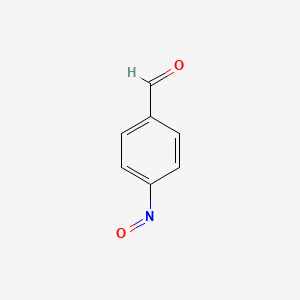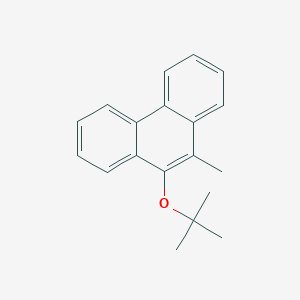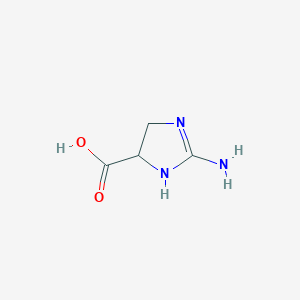
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 4-iodo-1-methylbutoxy group and a 1,1-dimethylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with 4-iodo-1-methylbutanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, crystallization, and drying to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanes with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include silanols and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with reduced substituents.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved may include the formation of siloxane bonds and the release of iodine, which can further participate in secondary reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is unique due to the presence of the 4-iodo-1-methylbutoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications where other similar silanes may not be suitable.
Propriétés
| 74500-60-0 | |
Formule moléculaire |
C11H25IOSi |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
tert-butyl-(5-iodopentan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
Clé InChI |
OMQJPDWPFDDARI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCI)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/no-structure.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)





![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
